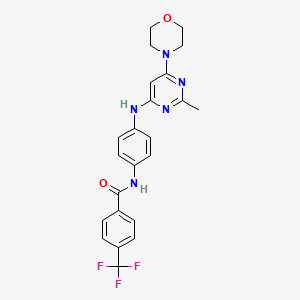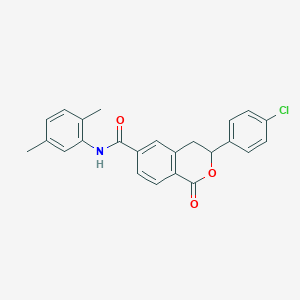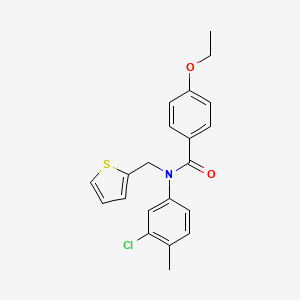![molecular formula C19H19N3O4 B11335844 2-(2,6-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11335844.png)
2-(2,6-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimetilfenoxi)-N-[5-(4-metoxifenil)-1,2,4-oxadiazol-3-il]acetamida es un compuesto orgánico sintético que ha despertado interés en varios campos de investigación científica debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta una combinación de grupos fenoxi y oxadiazol, que contribuyen a sus propiedades y reactividad distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2,6-dimetilfenoxi)-N-[5-(4-metoxifenil)-1,2,4-oxadiazol-3-il]acetamida generalmente implica múltiples pasos:
Formación del Anillo Oxadiazol: El anillo oxadiazol se puede sintetizar mediante la ciclización de hidrazidas apropiadas con ácidos carboxílicos o sus derivados en condiciones deshidratantes.
Adición del Grupo Fenoxi: El grupo fenoxi se introduce a través de reacciones de sustitución nucleofílica, donde el 2,6-dimetilfenol reacciona con intermedios electrofílicos adecuados.
Formación de Acetamida: El paso final implica el acoplamiento del derivado de oxadiazol con un precursor de acetamida en condiciones que promuevan la formación del enlace amida, como el uso de reactivos de acoplamiento como EDCI o DCC.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2,6-dimetilfenoxi)-N-[5-(4-metoxifenil)-1,2,4-oxadiazol-3-il]acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones de oxidación fuertes, lo que puede conducir a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al anillo oxadiazol o al grupo fenoxi, dependiendo de los reactivos utilizados.
Sustitución: Las reacciones de sustitución electrofílica o nucleofílica pueden ocurrir en los anillos aromáticos, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o reducción química utilizando hidruro de aluminio y litio.
Sustitución: Halogenación utilizando bromo o agentes de cloración, seguidos de sustitución nucleofílica con nucleófilos apropiados.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados parcialmente o totalmente reducidos.
Aplicaciones Científicas De Investigación
Química
En química, 2-(2,6-dimetilfenoxi)-N-[5-(4-metoxifenil)-1,2,4-oxadiazol-3-il]acetamida se estudia por su reactividad y potencial como bloque de construcción para moléculas más complejas.
Biología
En la investigación biológica, este compuesto puede investigarse por sus interacciones con macromoléculas biológicas, como proteínas o ácidos nucleicos, debido a sus características estructurales únicas.
Medicina
Las posibles aplicaciones medicinales incluyen su uso como compuesto principal en el descubrimiento de fármacos, particularmente si exhibe bioactividad contra objetivos específicos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción de 2-(2,6-dimetilfenoxi)-N-[5-(4-metoxifenil)-1,2,4-oxadiazol-3-il]acetamida dependería de su aplicación específica. Por ejemplo, si se utiliza como fármaco, podría interactuar con enzimas o receptores específicos, modulando su actividad. El anillo oxadiazol y el grupo fenoxi podrían desempeñar roles cruciales en la unión a objetivos moleculares e influir en las vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2,6-dimetilfenoxi)-N-[5-(4-clorofenil)-1,2,4-oxadiazol-3-il]acetamida
- 2-(2,6-dimetilfenoxi)-N-[5-(4-nitrofenil)-1,2,4-oxadiazol-3-il]acetamida
Singularidad
En comparación con compuestos similares, 2-(2,6-dimetilfenoxi)-N-[5-(4-metoxifenil)-1,2,4-oxadiazol-3-il]acetamida puede exhibir propiedades únicas debido a la presencia del grupo metoxilo, que puede influir en sus características electrónicas y estéricas, lo que puede conducir a perfiles de reactividad y actividad biológica diferentes.
Esta descripción detallada proporciona una comprensión integral de 2-(2,6-dimetilfenoxi)-N-[5-(4-metoxifenil)-1,2,4-oxadiazol-3-il]acetamida, cubriendo su síntesis, reacciones, aplicaciones y comparaciones con compuestos similares.
Propiedades
Fórmula molecular |
C19H19N3O4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-12-5-4-6-13(2)17(12)25-11-16(23)20-19-21-18(26-22-19)14-7-9-15(24-3)10-8-14/h4-10H,11H2,1-3H3,(H,20,22,23) |
Clave InChI |
LUIYUNBRHFTSLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335767.png)

![1-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11335782.png)
![Methyl 2-methyl-3-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11335787.png)
![3,4,5-trimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11335793.png)
![2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335797.png)
![2-(4-bromophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335799.png)
![3-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11335801.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11335807.png)


![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11335830.png)
![5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11335841.png)
